Glutaconic acid

Catalog No.
S1490318
CAS No.
1724-02-3
M.F
C5H6O4
M. Wt
130.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glutaconic acid

CAS Number

1724-02-3

Product Name

Glutaconic acid

IUPAC Name

(E)-pent-2-enedioic acid

Molecular Formula

C5H6O4

Molecular Weight

130.10 g/mol

InChI

InChI=1S/C5H6O4/c6-4(7)2-1-3-5(8)9/h1-2H,3H2,(H,6,7)(H,8,9)/b2-1+

InChI Key

XVOUMQNXTGKGMA-OWOJBTEDSA-N

SMILES

Array

Synonyms

glutaconate, glutaconic acid, glutaconic acid, (E)-isomer, glutaconic acid, copper salt, glutaconic acid, ion(2-)

Canonical SMILES

C(C=CC(=O)O)C(=O)O

Isomeric SMILES

C(/C=C/C(=O)O)C(=O)O

The exact mass of the compound Glutaconic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227882. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Glutarates - Supplementary Records. It belongs to the ontological category of pentenedioic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Dicarboxylic acids [FA0117]. However, this does not mean our product can be used or applied in the same or a similar way.

Glutaconic acid (pent-2-enedioic acid) is a highly reactive, unsaturated dicarboxylic acid characterized by a trans-configured double bond. This structural feature differentiates it from its saturated analog, glutaric acid, by introducing planar rigidity and a site for electrophilic or radical addition. In industrial and advanced laboratory settings, glutaconic acid is primarily procured as a specialized monomer for unsaturated polyesters, a surface cross-linking agent for superabsorbent polymers (SAPs), and a rigid scaffold for active pharmaceutical ingredients (APIs) and coordination ligands [1]. Its dual functionality—combining two carboxylic acid groups with an activated alkene—makes it an essential building block where post-polymerization modification or enhanced thermal stability is required.

Substituting glutaconic acid with its saturated counterpart, glutaric acid, results in the complete loss of cross-linking capability, rendering it useless for thermosetting resins or UV-curable superabsorbent polymers [1]. Conversely, attempting to substitute it with other unsaturated dicarboxylic acids, such as fumaric acid, mesaconic acid, or citraconic acid, often leads to severe kinetic bottlenecks. The specific asymmetric placement of the double bond in glutaconic acid (α,β to one carboxyl and β,γ to the other) provides a unique electronic environment that facilitates rapid nucleophilic additions that fail entirely with symmetric or sterically hindered analogs [2]. Furthermore, the trans-alkene geometry restricts chain flexibility, imparting higher melting points and greater thermal stability to derived materials than flexible saturated diacids can achieve.

Superior Mechanochemical Reactivity in Ligand Synthesis

In the solid-state mechanochemical synthesis of phosphabetaine ligands using 1,3,5-triaza-7-phosphaadamantane (PTA), the choice of unsaturated dicarboxylic acid drastically impacts conversion rates. Glutaconic acid demonstrates exceptional reactivity, achieving 100% conversion to the corresponding P-alkylated derivative within 4 hours. In stark contrast, symmetric or sterically hindered analogs fail to react efficiently under identical conditions: fumaric acid and mesaconic acid show 0% conversion after 8 hours, while citraconic acid achieves only 5% conversion [1].

Evidence DimensionSolid-state conversion rate to phosphabetaine
Target Compound Data100% conversion in 4 hours
Comparator Or BaselineFumaric acid and Mesaconic acid (0% in 8 hours); Citraconic acid (5% in 8 hours)
Quantified Difference>95% higher conversion efficiency in half the time
ConditionsPlanetary ball mill, solid-state reaction with PTA at room temperature

Enables rapid, solvent-free synthesis of coordination polymers and ligands where other common unsaturated diacids completely fail to react.

Enhanced Acidity for pH-Responsive Formulations

The presence of the α,β-unsaturated double bond in glutaconic acid significantly alters its electronic profile compared to its saturated analog, glutaric acid. Glutaconic acid exhibits a first acid dissociation constant (pKa1) of 3.8, whereas glutaric acid has a pKa1 of 4.34[1]. This shift of over 0.5 pH units indicates that glutaconic acid ionizes more readily in mildly acidic environments.

Evidence DimensionFirst acid dissociation constant (pKa1)
Target Compound DatapKa1 = 3.8
Comparator Or BaselineGlutaric acid (pKa1 = 4.34)
Quantified Difference0.54 pH unit reduction in pKa1
ConditionsAqueous solution at standard temperature

The higher acidity allows for precise tuning of pH-dependent cross-linking reactions and ensures earlier ionization in mildly acidic formulation environments.

Increased Thermal Stability and Monomer Rigidity

The restricted rotation imposed by the trans-double bond in glutaconic acid results in a highly crystalline, rigid planar structure, which is reflected in its thermal properties. Trans-glutaconic acid has a melting point of 138 °C, which is substantially higher than the 95–98 °C melting range of the flexible, saturated glutaric acid [1].

Evidence DimensionMelting point
Target Compound Data138 °C
Comparator Or BaselineGlutaric acid (95–98 °C)
Quantified Difference~40 °C higher melting point
ConditionsStandard atmospheric pressure

The higher melting point prevents premature melting and degradation during high-temperature solid-state handling and melt-polycondensation processes, ensuring robust manufacturability.

Synthesis of Surface-Crosslinked Superabsorbent Polymers (SAPs)

Glutaconic acid is the optimal choice where a water-soluble, unsaturated dicarboxylic acid is required to form intra-particulate covalent bonds under UV or thermal initiation, outperforming saturated diacids like glutaric acid that cannot cross-link[1].

Solvent-Free Mechanochemical Ligand Synthesis

In the production of phosphabetaine ligands and coordination polymers via phospha-Michael addition, glutaconic acid provides rapid, 100% conversion in solid-state milling, making it the required precursor over fumaric or mesaconic acids which fail to react under these conditions[2].

Production of Rigid Unsaturated Polyesters

Glutaconic acid is selected over flexible saturated diacids when the monomer must provide both a site for post-polymerization curing and structural rigidity, leveraging its 138 °C melting point to increase the thermal stability of the final resin [3].

pH-Responsive Pharmaceutical Intermediates

Procured for API synthesis workflows where an intermediate requires a lower pKa1 (3.8) than standard saturated diacids to facilitate selective salt formation or to act as a highly reactive electrophilic precursor [3].

Physical Description

Solid

XLogP3

-0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

130.02660867 Da

Monoisotopic Mass

130.02660867 Da

Heavy Atom Count

9

Melting Point

133 - 135 °C

UNII

NOH8K33D47

Other CAS

1724-02-3
505-36-2
628-48-8

Wikipedia

Glutaconic_acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Dicarboxylic acids [FA0117]

Dates

Last modified: 08-15-2023

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